molecular formula C9H14ClNOS B13388974 4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride

Cat. No.: B13388974
M. Wt: 219.73 g/mol
InChI Key: JRDQGVVFSHRVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride is a chemical compound with the molecular formula C9H13NOS·HCl. It is known for its unique structure, which includes a thieno[2,3-c]pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride typically involves the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyran ring system.

    N-Methylation:

    Methanamine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced amines .

Scientific Research Applications

4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5H-Thieno[2,3-c]pyran-7-methanamine: A similar compound with a different substitution pattern.

    4,7-dihydro-5H-thieno[2,3-c]thiopyran: A related compound with a sulfur atom in the ring system.

Uniqueness

4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the N-methyl group, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDQGVVFSHRVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=C(CCO1)C=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.